Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine - 118761-99-2

Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine

Catalog Number: EVT-394298
CAS Number: 118761-99-2
Molecular Formula: C10H12F3N
Molecular Weight: 203.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reductive Amination: One common method involves the reductive amination of 1-[3-(trifluoromethyl)phenyl]-2-propanone with benzoic acid amino ethyl ester hydrochloride in the presence of sodium triacetoxyborohydride or sodium cyanoborohydride. [] This reaction results in the formation of the desired product, benzoic acid-2-((1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl)amino)ethyl ester hydrochloride.

Mechanism of Action
  • Strobilurin Fungicides: These compounds act by inhibiting mitochondrial respiration in fungi. []
  • Antimycobacterial Agents: The specific mechanism of action for the thiourea compounds is not fully elucidated but is thought to involve interaction with mycobacterial proteins or enzymes essential for their survival. []
Applications
  • Fungicides: Bis(trifluoromethyl)phenyl-based strobilurin analogues, synthesized using a similar structural motif, demonstrated promising antifungal activity against Erysiphe graminis and Sphaerotheca fuligine. []
  • Antimicrobial Agents: Thiourea compounds containing the {1-[3-(trifluoromethyl)phenyl]ethyl} group showed potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. []

(E,E)-2-[1'-(3'-Trifluoromethyl phenyl)-ethyl-imine-oxyl-tolyl]-2-carbonyl methyl acetate-O-ketoxime (Trifloxystrobin)

Compound Description: Trifloxystrobin is a broad-spectrum fungicide widely used in agriculture. It belongs to the strobilurin class of fungicides, which act by inhibiting mitochondrial respiration in fungi. []

Compound Description: This compound represents a key structure in a patent for plant protection agents. While specific biological activity details aren't provided in the abstract, the patent emphasizes its synergistic effects when combined with other active ingredients, such as Quinoxyphen and Fenhexamid, for enhanced plant protection and fungicidal activity. []

Relevance: This compound shares a very close structural relationship with Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine. Both compounds feature a central 3-(trifluoromethyl)phenyl group attached to an ethyl chain. Additionally, both molecules have a methyl group attached to the ethyl chain, albeit at different positions. The primary structural difference lies in the presence of a complex imino-oxy-tolyl-glyoxylic acid methyl ester methyl oxime substituent in this compound, which replaces the methyl amino group in Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine. []

7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

Compound Description: GSK2606414 is a potent and selective first-in-class inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). [] This kinase plays a role in tumorigenesis and cancer cell survival, making GSK2606414 a potential target for anti-cancer therapy.

Relevance: While GSK2606414 possesses a 3-(trifluoromethyl)phenyl group, unlike Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, this group is directly attached to an acetyl moiety. The presence of the 3-(trifluoromethyl)phenyl group, even when connected through different linkers, highlights a potential structure-activity relationship worth further investigation. []

1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D)

Compound Description: Sch-417690/Sch-D acts as a CCR5 antagonist, demonstrating potent inhibition of HIV-1 entry into target cells. Notably, it exhibits excellent receptor selectivity and oral bioavailability in preclinical models. []

Benzoic acid-2-((1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl)amino)ethyl ester hydrochloride

Compound Description: This compound represents an intermediate in a patented synthetic method. While specific applications or biological activities aren't explicitly mentioned, the patent emphasizes the method's efficiency, stability, and industrial scalability. []

Relevance: This compound shares a striking structural resemblance to Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine. Both molecules possess an identical central structure with a 3-(trifluoromethyl)phenyl group attached to an ethyl chain further substituted with a methyl group at the same position. The key distinction lies in replacing the methyl amino group in Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine with a benzoic acid-2-aminoethyl ester hydrochloride moiety. []

(2R,4S)-1'-Acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide (Casopitant)

Compound Description: Casopitant is a neurokinin 1 (NK1) receptor antagonist investigated as a potential clinical candidate for major depressive disorders. []

Relevance: Casopitant, while sharing the core ethyl-amine structure with Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, incorporates a 3,5-bis(trifluoromethyl)phenyl group instead of the single trifluoromethyl substitution. The presence of an additional trifluoromethyl group, along with the complex bipiperidine structure, emphasizes the significant modifications made to the core structure for achieving specific NK1 receptor antagonism. []

N-[(3-Trifluoromethyl)phenyl]-Substituted Enaminones (General Structure)

Compound Description: This group represents a series of compounds derived from the reaction of 3-trifluoromethylaniline with various 1,3-diketones. These enaminones serve as key intermediates in the synthesis of 1-[(3-trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-pyridinone derivatives and related heterocycles. []

Relevance: While not a specific compound, this general structure highlights the use of a 3-(trifluoromethyl)phenyl group directly attached to the nitrogen of an enaminone moiety. This structural motif, although present in a different chemical environment compared to Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, emphasizes the versatility of the 3-(trifluoromethyl)phenyl group in constructing diverse chemical entities. []

1-[(3-Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-pyridinone Derivatives (General Structure)

Compound Description: These derivatives, synthesized from the aforementioned N-[(3-trifluoromethyl)phenyl]-substituted enaminones, represent a class of heterocyclic compounds with potential biological activities. The publication explores various synthetic routes and reaction conditions for their preparation. []

Relevance: This general structure, incorporating a 3-(trifluoromethyl)phenyl group directly attached to a dihydropyridinone ring, demonstrates the utility of the 3-(trifluoromethyl)phenyl motif in building diverse heterocyclic scaffolds. This further underscores the structural similarities between these derivatives and Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, despite the difference in the core structure. []

1-[3-(Diethylamino)phenyl]ethyl (DEAPE)

Compound Description: DEAPE is a photolabile protecting group used in organic synthesis for masking hydroxyl and carboxyl groups. It exhibits distinct photochemical properties compared to its parent compound, 3-(diethylamino)benzyl (DEABn). []

Compound Description: This series of compounds, designed as structural analogs of febuxostat, act as xanthine oxidase inhibitors and free radical scavengers. []

Relevance: While these derivatives lack the 3-(trifluoromethyl)phenyl group present in Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, they highlight the exploration of benzylaminothiazole scaffolds for potential therapeutic applications. This structural comparison emphasizes the importance of exploring diverse chemical classes and modifications for discovering new bioactive molecules. []

Ethyl 3‐methyl‐6‐oxo‐5‐[3‐(tri­fluoro­methyl)­phenyl]‐1,6‐di­hydro‐1‐pyridazine­acetate

Compound Description: This compound represents a specific pyridazinone derivative characterized by X-ray crystallography. It exhibits a planar conformation with a 3-(trifluoromethyl)phenyl ring and a pyridazinone ring connected by a single bond. []

Relevance: The presence of the 3-(trifluoromethyl)phenyl group directly attached to the pyridazinone ring in this compound highlights its structural similarity to Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine. Both molecules share this key structural motif, emphasizing the broad application of 3-(trifluoromethyl)phenyl group in designing and synthesizing various chemical entities. []

2-[3-(Trifluoromethyl)phenyl]-4-R1-furo[3,2-b]pyrrole-5-carboxhydrazides (General Structure)

Compound Description: This general structure represents a series of carboxhydrazides investigated for their reactivity under microwave irradiation. The study explored their reactions with various electrophiles, including aldehydes, ketones, and heterocyclic compounds, to synthesize diversely substituted furo[3,2-b]pyrrole derivatives. []

Relevance: This group of compounds features a 3-(trifluoromethyl)phenyl group attached to a furo[3,2-b]pyrrole scaffold. While the core structure differs from Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, the shared presence of the 3-(trifluoromethyl)phenyl group highlights its versatility as a building block for designing and synthesizing various heterocyclic compounds. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

Compound Description: This compound represents the target product of an eight-step synthesis described in the patent. While specific biological activities aren't explicitly mentioned, the patent focuses on developing an efficient and scalable synthetic route for this complex molecule. []

5-Methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one

Compound Description: This compound, synthesized through a multistep process involving cycloaddition and condensation reactions, demonstrated good antimicrobial and antioxidant activity in various assays. []

Relevance: While this pyrazolone derivative lacks the 3-(trifluoromethyl)phenyl group present in Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, it highlights the exploration of heterocyclic scaffolds for their biological activities. This comparison emphasizes the importance of exploring different chemical classes and modifications for identifying new bioactive molecules. []

4‐methyl‐2‐{[5‐({[2‐(trifluoromethyl)phenyl]methyl}sulfanyl)‐1,3,4‐oxadiazol‐2‐yl]methyl}phthalazin‐1(2H)‐one (3c)

Compound Description: This compound, containing a 1,3,4-oxadiazole ring and a phthalazine moiety, exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. []

Relevance: This compound highlights a 2-(trifluoromethyl)phenyl group connected to a methyl sulfanyl group, further linked to a 1,3,4-oxadiazole ring. Although structurally different from Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, the presence of the trifluoromethyl substituted phenyl ring in a distinct chemical environment emphasizes the diverse applications of this motif in medicinal chemistry. []

1-Methyl-3-phenyl-5-(3-[trifluoromethyl]phenyl)-4-(1H)-Pyridinone

Compound Description: This compound effectively induced vivipary (pre-harvest sprouting) in developing maize seeds. It exerts its effect by inhibiting carotenoid biosynthesis, leading to changes in embryo development. []

Relevance: This pyridinone derivative shares the 3-(trifluoromethyl)phenyl group with Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine. The presence of this shared motif within different core structures suggests its potential role in various biological activities and warrants further investigation for specific structure-activity relationships. []

S-3-(4-Acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide (S-4)

Compound Description: S-4 is a non-steroidal selective androgen receptor modulator that demonstrates tissue-selective androgenic and anabolic effects. It exhibits favorable pharmacokinetic properties, including rapid absorption, slow clearance, and moderate volume of distribution in rats. []

Relevance: S-4 incorporates a 4-nitro-3-(trifluoromethyl)phenyl group connected to a propionamide moiety. While it shares the trifluoromethylphenyl motif with Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, the presence of an additional nitro group at the para position of the phenyl ring, along with the different core structure, suggests potential modifications that could influence the compound's pharmacological profile. []

N-[4-Nitro-3-(trifluoromethyl)phenyl]hydroxylamine (FLU-1-N-OH)

Compound Description: This compound represents a newly identified metabolite of flutamide, a nonsteroidal antiandrogen used in prostate cancer treatment. It forms through the N-oxidation of another flutamide metabolite, 4-nitro-3-(trifluoromethyl)phenylamine (FLU-1). []

Relevance: FLU-1-N-OH shares the 4-nitro-3-(trifluoromethyl)phenyl group with S-4 and highlights the metabolic pathway of compounds containing this motif. While structurally distinct from Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, understanding the metabolism of related compounds can provide valuable insights into potential metabolic pathways and clearance mechanisms. []

Compound Description: This entry refers to a series of polymers synthesized from a bisphenol monomer containing a 3‐(trifluoromethyl)phenyl group. These polymers exhibited desirable properties such as high thermal stability, good film-forming ability, low dielectric constants, and improved solubility compared to their non-fluorinated counterparts. []

Relevance: These polymers highlight the incorporation of the 3‐(trifluoromethyl)phenyl group as a side chain to modify the properties of poly(aryl ether ketone)s. Although structurally distinct from small molecules like Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, this example demonstrates the versatility of this motif in material science and polymer chemistry. []

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description: AP24534 is a potent, orally active pan-inhibitor of the breakpoint cluster region-Abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. It shows promise as a potential treatment for chronic myeloid leukemia (CML), including patients resistant to existing therapies. []

Relevance: AP24534 features a 3-(trifluoromethyl)phenyl group directly attached to a benzamide moiety, which is further substituted with an imidazo[1,2-b]pyridazine ring. While structurally different from Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, this example highlights the diverse applications of the 3-(trifluoromethyl)phenyl group in developing therapeutic agents targeting various kinases. []

1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP)

Compound Description: PAPP is a 5-HT(1A) agonist with high affinity for the serotonin receptor in the parasitic nematode Haemonchus contortus. It serves as a lead compound for developing new insecticides with a novel mode of action. []

Relevance: PAPP features a 3-(trifluoromethyl)phenyl group attached to a piperazine ring, which is further linked to an (4-aminophenyl)ethyl moiety. The presence of the 3-(trifluoromethyl)phenyl group, although in a different chemical environment compared to Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, highlights the potential of this motif in targeting serotonin receptors and its broader application in medicinal chemistry. []

Compound Description: These compounds are iodinated analogs of PAPP, designed for potential use in imaging serotonin receptors. They exhibited high specific binding to serotonin receptors in vitro but showed limited blood-brain barrier permeability in vivo. []

2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine

Compound Description: This compound serves as a key intermediate in a series of reactions to synthesize various furo[3,2-c]pyridine derivatives. The research explores its reactivity towards different reagents, including phosphorus oxychloride, hydrazine, and 3-chloroperoxybenzoic acid, to generate diversely substituted furo[3,2-c]pyridine analogs. []

Relevance: This compound, containing a 3-(trifluoromethyl)phenyl group directly attached to a furo[3,2-c]pyridine ring, demonstrates the structural similarity with Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine in terms of the presence of the 3-(trifluoromethyl)phenyl motif. This highlights the importance of this group as a building block for synthesizing various heterocyclic compounds and its potential application in drug discovery. []

N-Alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-amine Derivatives (General Structure)

Compound Description: These compounds, incorporating a 1,3,4-oxadiazole ring and a quinoline moiety, exhibited significant antimicrobial activity against both bacteria and fungi. Specifically, compounds with specific substitutions on the quinoline and oxadiazole rings showed promising activity against Mycobacterium smegmatis, suggesting their potential as antituberculosis agents. []

Relevance: While structurally distinct from Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, this group of compounds highlights the use of the trifluoromethyl group, albeit attached to a quinoline ring instead of a phenyl ring, in medicinal chemistry. This comparison emphasizes the importance of exploring different heterocyclic scaffolds and incorporating fluorine-containing substituents for discovering new antimicrobial agents. []

(4S)-(+)-2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]-ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride

Compound Description: This compound exhibited antihypertensive effects in spontaneously hypertensive rats and inhibited [3H]nimodipine binding to rat cardiac membrane homogenate, indicating its potential as a calcium channel blocker. The (4S)-(+)-enantiomer was identified as the active form. []

Relevance: While structurally distinct from Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, this compound highlights the exploration of piperazine-containing molecules for their potential cardiovascular effects. This comparison emphasizes the importance of exploring diverse chemical classes and modifications for discovering new therapeutic agents for hypertension and other cardiovascular diseases. []

2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053)

Compound Description: CHMFL-ABL-053 is a potent and selective BCR-ABL/SRC/p38 kinase inhibitor with promising in vitro and in vivo activity against chronic myeloid leukemia. []

Relevance: This compound incorporates a 3-(trifluoromethyl)benzamido group, differing from Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine by the presence of an amide linker between the phenyl ring and the carbonyl group. Despite this difference, the presence of the trifluoromethylphenyl motif highlights its potential role in targeting kinases and its relevance in medicinal chemistry. []

4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) (General Structure)

Compound Description: This general structure represents a series of bis-pyrazolylmethane derivatives synthesized via one-pot multicomponent reactions. These compounds have shown potential as bioactive compounds and have been evaluated for their antioxidant properties. [, ]

Relevance: Although these derivatives lack the specific 3-(trifluoromethyl)phenyl group present in Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, they highlight the exploration of pyrazole-containing scaffolds for their biological activities. This comparison emphasizes the importance of exploring different heterocyclic frameworks and modifications for identifying new bioactive molecules with therapeutic potential. [, ]

3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074)

Compound Description: BAY 59-3074 is a novel cannabinoid CB1/CB2 receptor partial agonist. It exhibited antihyperalgesic and antiallodynic effects in rat models of chronic neuropathic and inflammatory pain. []

Relevance: Similar to Casopitant and compound 13, BAY 59-3074 also incorporates a fluorine atom adjacent to the trifluoromethyl group on the phenyl ring, suggesting potential structure-activity relationships worth exploring. Despite differences in the core structure compared to Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, this example emphasizes the potential of fluorine-containing substituents in designing compounds targeting the cannabinoid system. []

1-(5-Cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea (Compound 8)

Compound Description: Compound 8 demonstrated potent antimycobacterial activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. []

Relevance: This compound, featuring a 2-(trifluoromethyl)phenyl group connected to a thiourea moiety, further linked to a cyclobutyl-oxazole ring, highlights the structural diversity achieved by incorporating a trifluoromethyl substituted phenyl ring. While structurally different from Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, this example emphasizes the broad applications of this motif in medicinal chemistry. []

Properties

CAS Number

118761-99-2

Product Name

Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine

IUPAC Name

N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine

Molecular Formula

C10H12F3N

Molecular Weight

203.2 g/mol

InChI

InChI=1S/C10H12F3N/c1-7(14-2)8-4-3-5-9(6-8)10(11,12)13/h3-7,14H,1-2H3

InChI Key

JRSKXURJVQNHMS-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)NC

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.